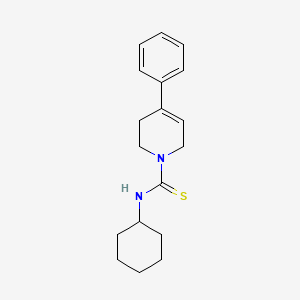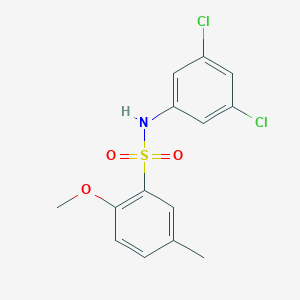
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as DMSO-PB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to modulate various biological processes, which has led to its investigation in various fields of research, including neuroscience, cancer, and immunology.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific molecular targets. N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to interact with the TRPV1 receptor, which is involved in pain sensation and inflammation. It has also been shown to interact with the PPARγ receptor, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. In neuroscience, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation. In immunology, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate immune cell function and reduce inflammation by interacting with specific molecular targets.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be used in clinical settings.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more potent and selective analogs of N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 2,5-dimethoxyaniline with 3-chlorosulfonylbenzoic acid, followed by reaction with pyrrolidine and then reduction with sodium borohydride. The final product is then purified by column chromatography to obtain pure N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer research, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroscience, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against neuronal damage and improve cognitive function. In immunology, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate immune cell function and reduce inflammation.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-8-9-18(26-2)17(13-15)20-19(22)14-6-5-7-16(12-14)27(23,24)21-10-3-4-11-21/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFCVSNRXZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)
![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)

![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)

![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)